[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine
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Overview
Description
[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine is an organic compound that belongs to the class of aromatic amines It features a methanamine group attached to a phenyl ring, which is further substituted with a fluoro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Fluoro-4-methylphenyl)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and phenylmethanamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluoro-4-methylbenzaldehyde with phenylmethanamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically performed in a solvent like methanol or ethanol at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials such as polymers and coatings.
Biological Studies: It serves as a probe in studying the interactions of aromatic amines with biological macromolecules.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(3-Fluoro-4-methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: The compound can bind to neurotransmitter receptors, influencing signal transduction pathways.
Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Fluoro-3-methylphenol
- 4-(Trifluoromethyl)benzylamine
Uniqueness
[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluoro and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
[4-(3-fluoro-4-methylphenyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOGIXMVMNQXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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